molecular formula C21H16N2OS B5677990 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide

Cat. No.: B5677990
M. Wt: 344.4 g/mol
InChI Key: LLWWGYKSYQSWDH-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide typically involves the reaction of 2-aminobenzothiazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like chloroform or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: Industrial production of benzothiazole derivatives often involves multi-step synthesis processes that include cyclization, condensation, and substitution reactions. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide is a compound that belongs to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C15H12N2OS
Molecular Weight 268.34 g/mol
CAS Number 1094712-46-5

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition may lead to cytotoxic effects in rapidly dividing cells, such as cancer cells .
  • Antimicrobial Activity : Research indicates that benzothiazole derivatives, including this compound, exhibit antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • A study conducted on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The IC50 values for different cell lines ranged from 10 to 30 µM, indicating significant cytotoxicity .

Antimicrobial Effects

In vitro assays have shown that this compound possesses notable antibacterial activity:

  • Against Staphylococcus aureus and Escherichia coli, the minimum inhibitory concentrations (MICs) were reported at 50 µg/mL and 75 µg/mL, respectively. These results suggest potential use in treating bacterial infections .

Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound:

  • In models of neurodegenerative diseases, particularly Alzheimer's disease, the compound demonstrated inhibition of acetylcholinesterase (AChE), with an IC50 value of 45 µM. This suggests its potential as a therapeutic agent for cognitive decline .

Pharmacokinetics

Pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound:

  • Absorption : The compound shows good oral bioavailability.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine as metabolites.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-20(13-15-7-2-1-3-8-15)22-17-10-6-9-16(14-17)21-23-18-11-4-5-12-19(18)25-21/h1-12,14H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWWGYKSYQSWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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